molecular formula C10H10N2O4 B11756914 5,7-dimethoxy-1H-indazole-3-carboxylic acid

5,7-dimethoxy-1H-indazole-3-carboxylic acid

Cat. No.: B11756914
M. Wt: 222.20 g/mol
InChI Key: NFGDWJYJHHUMEI-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydrazine derivatives and ortho-substituted aromatic compounds. The reaction is often catalyzed by transition metals such as copper or iron, and the conditions may involve heating in solvents like dimethyl sulfoxide (DMSO) or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. The choice of solvents, catalysts, and reaction conditions is crucial to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5,7-Dimethoxy-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethoxy-1H-indazole-3-carboxylic acid
  • Indazole-3-carboxylic acid
  • 3-Amino-1H-indazole-1-carboxamide

Uniqueness

5,7-Dimethoxy-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups at positions 5 and 7 can enhance its solubility and interaction with biological targets compared to other indazole derivatives .

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

5,7-dimethoxy-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c1-15-5-3-6-8(7(4-5)16-2)11-12-9(6)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

NFGDWJYJHHUMEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)NN=C2C(=O)O

Origin of Product

United States

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